Cas no 1173631-08-7 ((2E)-1-{4-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one)

(2E)-1-{4-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one structure
1173631-08-7 structure
Product name:(2E)-1-{4-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one
CAS No:1173631-08-7
MF:C20H20N6O
Molecular Weight:360.412403106689
CID:6309224
PubChem ID:44072254

(2E)-1-{4-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-1-{4-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one
    • 1173631-08-7
    • (E)-1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
    • SR-01000923831
    • (2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
    • VU0648809-1
    • AKOS024515476
    • F5607-0026
    • (E)-1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
    • SR-01000923831-1
    • インチ: 1S/C20H20N6O/c27-20(7-6-17-4-2-1-3-5-17)25-12-10-24(11-13-25)18-14-19(23-15-22-18)26-9-8-21-16-26/h1-9,14-16H,10-13H2/b7-6+
    • InChIKey: BGIZXJIKADDYDD-VOTSOKGWSA-N
    • SMILES: O=C(/C=C/C1C=CC=CC=1)N1CCN(C2C=C(N=CN=2)N2C=NC=C2)CC1

計算された属性

  • 精确分子量: 360.16985928g/mol
  • 同位素质量: 360.16985928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 513
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • XLogP3: 2.1

(2E)-1-{4-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5607-0026-30mg
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
30mg
$119.0 2023-09-09
Life Chemicals
F5607-0026-5μmol
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
5μmol
$63.0 2023-09-09
Life Chemicals
F5607-0026-2mg
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
2mg
$59.0 2023-09-09
Life Chemicals
F5607-0026-25mg
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
25mg
$109.0 2023-09-09
Life Chemicals
F5607-0026-2μmol
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
2μmol
$57.0 2023-09-09
Life Chemicals
F5607-0026-4mg
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
4mg
$66.0 2023-09-09
Life Chemicals
F5607-0026-20μmol
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
20μmol
$79.0 2023-09-09
Life Chemicals
F5607-0026-1mg
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
1mg
$54.0 2023-09-09
Life Chemicals
F5607-0026-5mg
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
5mg
$69.0 2023-09-09
Life Chemicals
F5607-0026-10mg
(2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
1173631-08-7
10mg
$79.0 2023-09-09

(2E)-1-{4-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-3-phenylprop-2-en-1-one 関連文献

(2E)-1-{4-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-3-phenylprop-2-en-1-oneに関する追加情報

Compound CAS No. 1173631-08-7: (2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one

The compound with CAS No. 1173631-08-7, known as (2E)-1-{4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a piperazine ring, an imidazole moiety, and a phenyl group, all connected through a conjugated enone system. The presence of these functional groups makes it a promising candidate for various biological activities, particularly in the realm of kinase inhibition and anticancer drug development.

Recent studies have highlighted the importance of imidazole-containing compounds in modulating cellular signaling pathways. The imidazole ring in this compound is known to interact with various protein targets, including kinases and other enzymes involved in cell proliferation and apoptosis. This interaction suggests that the compound could be effective in inhibiting cancer cell growth by targeting key signaling molecules.

The piperazine ring within the molecule serves as a versatile scaffold for further chemical modifications. Piperazine derivatives are widely used in drug design due to their ability to form hydrogen bonds and their flexibility in accommodating different substituents. In this compound, the piperazine ring is connected to a pyrimidine moiety, which further enhances its potential for binding to nucleic acids or other biomolecules.

The conjugated enone system in the molecule plays a critical role in its electronic properties and reactivity. This system is responsible for the compound's ability to undergo various photochemical reactions and participate in electron transfer processes. Such properties make it an interesting candidate for applications in both medicinal chemistry and materials science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using multi-component reactions and microwave-assisted techniques. These methods not only improve the yield but also reduce the time required for synthesis, making it more feasible for large-scale production.

In terms of biological activity, preliminary assays have shown that this compound exhibits potent inhibitory effects on several cancer cell lines. Its ability to induce apoptosis in these cells suggests that it could be developed into a novel anticancer agent. Furthermore, studies are ongoing to evaluate its selectivity towards specific kinases, which is crucial for minimizing off-target effects and improving therapeutic efficacy.

The phenyl group attached to the enone system contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes and reach intracellular targets. This property is essential for drugs targeting intracellular pathogens or diseases such as cancer.

Given its unique structure and promising biological activities, this compound has attracted significant attention from researchers worldwide. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its potential further and translate it into clinical applications.

In conclusion, CAS No. 1173631-08-7 represents a cutting-edge molecule with immense potential in drug discovery and development. Its intricate structure and diverse functional groups make it a valuable tool for advancing our understanding of molecular interactions and therapeutic interventions.

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